molecular formula C10H17N3 B1341874 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine CAS No. 910442-17-0

1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine

Cat. No.: B1341874
CAS No.: 910442-17-0
M. Wt: 179.26 g/mol
InChI Key: SFPCZJNCDYVBQT-UHFFFAOYSA-N
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Description

1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine is a nitrogenous heterocyclic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocyclohepta[c]pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cycloheptanone derivative with hydrazine to form the pyrazole ring, followed by methylation of the resulting amine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s structure allows it to bind effectively to active sites, interfering with the enzyme’s activity .

Comparison with Similar Compounds

  • 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-ethylmethanamine
  • 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-propylmethanamine

Uniqueness: 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10/h11H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPCZJNCDYVBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC2=C1CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592065
Record name 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-17-0
Record name 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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